7-chlorofuro[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused furan and pyridine ring system with a chlorine atom at the 7th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with furan derivatives in the presence of a strong base and a suitable solvent. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted pyridines, furanones, and reduced derivatives such as alcohols and aldehydes.
Scientific Research Applications
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 7-chlorofuro[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 7-chlorofuro[2,3-c]pyridine-5-carboxylic acid
- 7-chlorofuro[2,3-c]pyridine-2-carbaldehyde
- 7-chlorofuro[2,3-c]pyridine-3-carboxylic acid
Uniqueness
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a chlorine atom and a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1554086-60-0 |
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Molecular Formula |
C8H4ClNO3 |
Molecular Weight |
197.57 g/mol |
IUPAC Name |
7-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClNO3/c9-7-6-4(1-2-10-7)3-5(13-6)8(11)12/h1-3H,(H,11,12) |
InChI Key |
JHBHQTBXBCUDOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=C(O2)C(=O)O)Cl |
Purity |
95 |
Origin of Product |
United States |
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